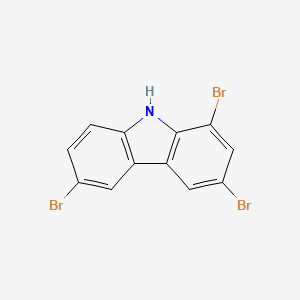

1,3,6-Tribromo-9H-carbazol

Descripción general

Descripción

1,3,6-Tribromo-9H-carbazole: is a brominated derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their significant roles in organic electronics, photonics, and as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Aplicaciones Científicas De Investigación

1,3,6-Tribromo-9H-carbazole has numerous applications in scientific research:

Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.

Photovoltaics: Incorporated into perovskite solar cells as a hole-transporting material.

Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs and bioactive molecules.

Material Science: Utilized in the development of new materials with unique electronic and optical properties.

Mecanismo De Acción

Target of Action

The primary target of 1,3,6-Tribromo-9H-carbazole is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes.

Mode of Action

1,3,6-Tribromo-9H-carbazole acts as an agonist for the AhR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the AhR, activating the receptor to exert its effects .

Biochemical Pathways

Upon activation by 1,3,6-Tribromo-9H-carbazole, AhR can influence several biochemical pathways. One key pathway is the hypoxia-inducible factor-1 (HIF-1) pathway . HIF-1 is a transcription factor that plays essential roles in response to hypoxia, or low oxygen levels, in cells .

Pharmacokinetics

Given its structural properties, it is likely to have good bioavailability due to its high lipophilicity .

Result of Action

The activation of AhR by 1,3,6-Tribromo-9H-carbazole can lead to various molecular and cellular effects. For instance, it can disrupt energy metabolism, leading to decreased synthesis of adenosine triphosphate (ATP) and increased production of reactive oxygen species (ROS) . This disruption can potentially lead to atherosclerosis .

Action Environment

The action, efficacy, and stability of 1,3,6-Tribromo-9H-carbazole can be influenced by various environmental factors. For example, the presence of other AhR agonists or antagonists in the environment can affect the compound’s ability to bind to and activate the AhR . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

Análisis Bioquímico

Biochemical Properties

1,3,6-Tribromo-9H-carbazole plays a significant role in biochemical reactions, particularly as an aryl hydrocarbon receptor (AhR) agonist . This interaction with AhR can lead to the activation of various downstream signaling pathways. The compound’s interaction with AhR is characterized by its ability to bind to the receptor and induce conformational changes that facilitate the recruitment of co-activators and the transcription of target genes. Additionally, 1,3,6-Tribromo-9H-carbazole has been shown to interact with other biomolecules, including enzymes involved in metabolic pathways, further influencing cellular functions .

Cellular Effects

1,3,6-Tribromo-9H-carbazole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those mediated by the aryl hydrocarbon receptor (AhR). The activation of AhR by 1,3,6-Tribromo-9H-carbazole can lead to changes in gene expression, including the upregulation of cytochrome P450 enzymes involved in xenobiotic metabolism . Additionally, this compound can affect cellular metabolism by altering the tricarboxylic acid cycle and energy production, leading to changes in adenosine triphosphate (ATP) synthesis and reactive oxygen species (ROS) production .

Molecular Mechanism

The molecular mechanism of action of 1,3,6-Tribromo-9H-carbazole involves its binding to the aryl hydrocarbon receptor (AhR)This binding initiates the transcription of target genes, including those encoding for cytochrome P450 enzymes . Additionally, 1,3,6-Tribromo-9H-carbazole can interact with other biomolecules, such as enzymes and proteins, influencing their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,6-Tribromo-9H-carbazole can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to 1,3,6-Tribromo-9H-carbazole can lead to sustained activation of the aryl hydrocarbon receptor (AhR) and continuous changes in gene expression . Additionally, the compound’s impact on cellular metabolism, including ATP synthesis and ROS production, can evolve over time, potentially leading to cumulative effects on cellular health .

Dosage Effects in Animal Models

The effects of 1,3,6-Tribromo-9H-carbazole in animal models can vary depending on the dosage administered. At lower doses, the compound may induce mild activation of the aryl hydrocarbon receptor (AhR) and moderate changes in gene expression. At higher doses, 1,3,6-Tribromo-9H-carbazole can lead to significant alterations in cellular metabolism, including disruptions in the tricarboxylic acid cycle and increased ROS production . High doses may also result in toxic or adverse effects, such as oxidative stress and cellular damage .

Metabolic Pathways

1,3,6-Tribromo-9H-carbazole is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. The compound’s interaction with the aryl hydrocarbon receptor (AhR) leads to the upregulation of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . Additionally, 1,3,6-Tribromo-9H-carbazole can influence the tricarboxylic acid cycle, affecting energy production and metabolic flux . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1,3,6-Tribromo-9H-carbazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes and accumulate in various cellular compartments . Additionally, 1,3,6-Tribromo-9H-carbazole can interact with specific transporters, facilitating its distribution within tissues and influencing its localization and accumulation .

Subcellular Localization

1,3,6-Tribromo-9H-carbazole exhibits specific subcellular localization patterns that can affect its activity and function. The compound’s ability to bind to the aryl hydrocarbon receptor (AhR) and translocate to the nucleus is a key aspect of its subcellular localization . Additionally, 1,3,6-Tribromo-9H-carbazole may interact with other cellular compartments, such as mitochondria, influencing cellular metabolism and energy production . These localization patterns highlight the compound’s multifaceted role in cellular processes and its potential impact on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

1,3,6-Tribromo-9H-carbazole can be synthesized through the bromination of carbazole. A common method involves the use of N-bromosuccinimide in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through column chromatography using silica gel and hexane as the eluent .

Industrial Production Methods:

In an industrial setting, the bromination process can be scaled up using similar reagents and conditions. The reaction mixture is often stirred for an extended period to ensure complete bromination. The crude product is then purified using techniques such as recrystallization or distillation to obtain high-purity 1,3,6-tribromo-9H-carbazole .

Análisis De Reacciones Químicas

Types of Reactions:

1,3,6-Tribromo-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl compounds.

Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted carbazole derivatives.

Coupling Products: Biaryl compounds with extended conjugation.

Oxidation Products: Carbazole quinones.

Reduction Products: Reduced carbazole derivatives.

Comparación Con Compuestos Similares

3,6-Dibromo-9H-carbazole: Lacks the bromine atom at the 1-position, making it less reactive in certain substitution reactions.

1,3,6,8-Tetrabromo-9H-carbazole: Contains an additional bromine atom at the 8-position, which can influence its reactivity and applications.

Uniqueness:

1,3,6-Tribromo-9H-carbazole is unique due to its specific bromination pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate for the synthesis of various functional materials and compounds .

Propiedades

IUPAC Name |

1,3,6-tribromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br3N/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYCYTOEMHSFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298164 | |

| Record name | 1,3,6-Tribromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55119-10-3 | |

| Record name | 1,3,6-Tribromocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55119-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055119103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Tribromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Dimethylamino)phenyl]ethanol](/img/structure/B1597372.png)

![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)